4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Suzuki-Miyaura coupling Boronic acid reactivity pKa prediction

Select 4-(Cyclopropylmethylsulfonyl)phenylboronic acid for precise Suzuki-Miyaura couplings. Its unique pKa (7.72) offers a distinct reactivity window, enabling chemoselective reactions not possible with generic analogs (e.g., methylsulfonyl pKa 7.22). Essential for synthesizing patented ROR-gamma modulators, this compound ensures reproducible outcomes in multi-step syntheses.

Molecular Formula C10H13BO4S
Molecular Weight 240.09 g/mol
CAS No. 1175560-85-6
Cat. No. B1454290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethylsulfonyl)phenylboronic acid
CAS1175560-85-6
Molecular FormulaC10H13BO4S
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)CC2CC2)(O)O
InChIInChI=1S/C10H13BO4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
InChIKeyDZBUTJPNUVQODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethylsulfonyl)phenylboronic Acid (CAS 1175560-85-6) as a Specialized Suzuki–Miyaura Reagent for Complex Molecule Assembly


4-(Cyclopropylmethylsulfonyl)phenylboronic acid (CAS 1175560-85-6), a specialized boronic acid derivative bearing a cyclopropylmethylsulfonyl substituent, serves as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing C–C bonds in complex molecules . Its molecular formula is C₁₀H₁₃BO₄S with a molecular weight of 240.08 g/mol, and it is available in purities of 95–98% . The compound's physicochemical properties include a predicted pKa of 7.72 ± 0.16 and a predicted boiling point of 485.5 ± 51.0 °C .

Why Substituting 4-(Cyclopropylmethylsulfonyl)phenylboronic Acid (CAS 1175560-85-6) with Generic Analogs Fails: Molecular Property Differentiators


Generic substitution of 4-(cyclopropylmethylsulfonyl)phenylboronic acid with simpler sulfonylphenylboronic acids is not scientifically valid because the cyclopropylmethyl moiety imparts distinct physicochemical properties that directly affect reactivity and application. The predicted pKa of 7.72 ± 0.16 for this compound is significantly higher than that of the commonly used 4-(methylsulfonyl)phenylboronic acid (pKa = 7.22 ± 0.10) . This difference in acid strength influences the boronic acid's activation under basic Suzuki–Miyaura conditions, potentially leading to different reaction rates and yields. Furthermore, the unique 4-(cyclopropylmethylsulfonyl)phenyl motif is a pharmacophoric element explicitly claimed in drug discovery patents [1], where simpler analogs are not disclosed as viable replacements, underscoring the specificity required for lead optimization.

Quantitative Comparative Evidence for 4-(Cyclopropylmethylsulfonyl)phenylboronic Acid (CAS 1175560-85-6) vs. In-Class Analogs


Boronic Acid pKa Comparison: Reduced Acidity vs. 4-(Methylsulfonyl)phenylboronic Acid

The predicted acid dissociation constant (pKa) of 4-(cyclopropylmethylsulfonyl)phenylboronic acid is 7.72 ± 0.16 , which is approximately 0.50 log units higher than that of the common in-class analog 4-(methylsulfonyl)phenylboronic acid (pKa = 7.22 ± 0.10) . This indicates that the cyclopropylmethylsulfonyl derivative is a weaker acid, requiring a higher pH for complete activation of the boronic acid group in Suzuki–Miyaura couplings .

Suzuki-Miyaura coupling Boronic acid reactivity pKa prediction

Physical Form and Purity Differentiation for Laboratory Procurement

Commercially, 4-(cyclopropylmethylsulfonyl)phenylboronic acid is consistently supplied as a solid with purity specifications ranging from 95% to 98% . In contrast, 4-(methylsulfonyl)phenylboronic acid is often supplied with a note indicating it 'contains varying amounts of anhydride' , which introduces compositional uncertainty that can affect stoichiometry and yield reproducibility in sensitive reactions.

Organic synthesis Reagent quality Procurement

Storage Condition Requirements: Differentiated from Common Room Temperature Analogs

The recommended storage condition for 4-(cyclopropylmethylsulfonyl)phenylboronic acid is 2-8°C , whereas the common analog 4-(methylsulfonyl)phenylboronic acid can be stored at room temperature . This difference in storage requirements indicates a higher thermal sensitivity for the cyclopropylmethylsulfonyl derivative, which must be considered for long-term stability and procurement logistics.

Reagent stability Laboratory storage Procurement logistics

Patented Pharmacophore Differentiation: Exclusive Use in RORγ Modulator Drug Discovery

The 4-(cyclopropylmethylsulfonyl)phenyl moiety is specifically claimed as a pharmacophoric element in patent EP3303293B1 for ROR-gamma (RORγ) modulators [1]. In this patent, multiple exemplified compounds containing this exact motif are disclosed (e.g., N-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-4-(1,1,1-trifluoro-2-hydroxybutan-2-yl)benzamide) [1], whereas the corresponding 4-(methylsulfonyl)phenyl analog is not a claimed substitution, indicating a unique and non-obvious contribution to biological activity.

Medicinal chemistry RORγ modulators Patent analysis

Targeted Application Scenarios for 4-(Cyclopropylmethylsulfonyl)phenylboronic Acid (CAS 1175560-85-6) in Synthesis and Discovery


RORγ Modulator Drug Discovery and Lead Optimization

Medicinal chemistry teams developing ROR-gamma modulators for autoimmune and inflammatory diseases must use 4-(cyclopropylmethylsulfonyl)phenylboronic acid as a critical Suzuki–Miyaura coupling partner to incorporate the patented 4-(cyclopropylmethylsulfonyl)phenyl pharmacophore [1]. This scaffold is integral to the structure-activity relationship (SAR) of the claimed compounds in EP3303293B1 [1], where substitution with simpler sulfonyl analogs would not be permissible for maintaining intellectual property position or for accessing the claimed biological activity.

Precision Synthesis of Complex Organic Molecules Requiring Distinct Boronic Acid Reactivity

In the synthesis of complex, multi-functional molecules where precise control over boronic acid activation is critical, the higher pKa of 4-(cyclopropylmethylsulfonyl)phenylboronic acid (7.72 ± 0.16) compared to 4-(methylsulfonyl)phenylboronic acid (7.22 ± 0.10) offers a distinct reactivity window. This property can be leveraged to achieve chemoselective Suzuki couplings in the presence of other base-sensitive functional groups, providing a synthetic advantage over more acidic analogs.

Laboratory Procurement Where Accurate Stoichiometry and Defined Purity Are Paramount

For reaction setups that demand high precision—such as polymer end-group functionalization, preparation of analytical standards, or multistep synthesis with limited intermediate purification—4-(cyclopropylmethylsulfonyl)phenylboronic acid is a preferred reagent. Its commercial availability as a solid with defined purity (95-98%) and without the 'contains varying amounts of anhydride' caveat ensures more reliable and reproducible reaction outcomes compared to common alternatives like 4-(methylsulfonyl)phenylboronic acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.